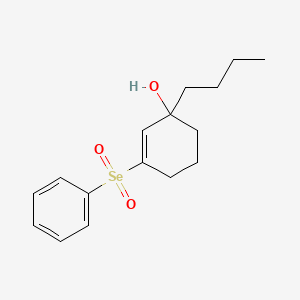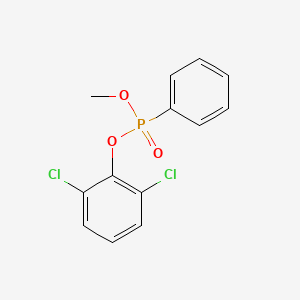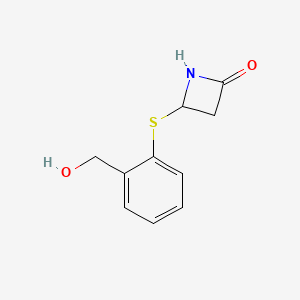
3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol is an organic compound that features a benzeneselenonyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a benzeneselenonyl chloride with a suitable nucleophile, followed by cyclization and functional group modifications . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the selenonyl group to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzeneselenonyl group or the cyclohexene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield selenoxides, while reduction can produce selenides. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism by which 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzeneselenonyl group can participate in redox reactions, influencing cellular pathways and biochemical processes. The cyclohexene ring provides structural stability and facilitates binding to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzeneselenonyl derivatives and cyclohexene-based molecules. Examples are:
- 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-one
- 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-amine
Uniqueness
What sets 3-(Benzeneselenonyl)-1-butylcyclohex-2-en-1-ol apart is its specific combination of the benzeneselenonyl group with the cyclohexene ring, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
| 79681-30-4 | |
Molekularformel |
C16H22O3Se |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
1-butyl-3-phenylselenonylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C16H22O3Se/c1-2-3-11-16(17)12-7-10-15(13-16)20(18,19)14-8-5-4-6-9-14/h4-6,8-9,13,17H,2-3,7,10-12H2,1H3 |
InChI-Schlüssel |
MVPPRYMIWLQECT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCCC(=C1)[Se](=O)(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[(propoxyacetyl)oxy]stannane](/img/no-structure.png)
![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)




